An In-depth Technical Guide to Methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Derivatives of indazole have demonstrated a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][4] This guide focuses on a specific, functionalized derivative: methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate . This compound serves as a key synthetic intermediate, offering multiple points for chemical modification, making it a valuable building block for the development of novel therapeutic agents and functional materials.
The strategic placement of the bromo, methyl, and methyl carboxylate groups on the indazole core imparts unique physicochemical properties and reactivity. The N1-methoxycarbonyl group provides a handle for further synthetic transformations or can act as a protecting group. The bromine atom at the C4 position is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl group at C3 influences the electronic and steric environment of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate for researchers and professionals in the field of drug discovery and chemical synthesis.
Physicochemical Properties
The properties of methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate can be predicted based on its structure and data from analogous compounds. A summary of these properties is presented in the table below.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Calculated |
| Molecular Weight | 269.10 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Analogy to similar indazole derivatives |
| Melting Point | Not reported; expected to be a crystalline solid with a defined melting point | General property of similar organic compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water | Predicted based on structure |
| CAS Number | Not assigned | - |
Synthesis and Mechanistic Insights
The synthesis of methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate can be envisioned as a two-step process starting from the commercially available precursor, 4-bromo-3-methyl-1H-indazole.
Step 1: Synthesis of 4-bromo-3-methyl-1H-indazole
The formation of the 4-bromo-3-methyl-1H-indazole core can be achieved through various established methods for indazole synthesis.[5] A common approach involves the cyclization of a suitably substituted aniline derivative.
Step 2: N-Methoxycarbonylation of 4-bromo-3-methyl-1H-indazole
The introduction of the methyl carboxylate group at the N1 position is a crucial step. N-acylation of indazoles can be achieved using various reagents and conditions.[6] A highly regioselective method for N1-acylation is desirable. An electrochemical approach has been reported for the selective N1-acylation of indazoles, which proceeds through the formation of an indazole anion followed by reaction with an acylating agent.[7][8]
Experimental Protocol: N-Methoxycarbonylation
-
Deprotonation: To a solution of 4-bromo-3-methyl-1H-indazole in an anhydrous aprotic solvent (e.g., THF, DMF), a suitable base is added at a controlled temperature (e.g., 0 °C to room temperature). Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base and solvent can influence the regioselectivity of the acylation.
-
Acylation: Methyl chloroformate (ClCO₂Me) is then added dropwise to the reaction mixture. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the quenching of the indazolide anion and the hydrolysis of methyl chloroformate.
-
Choice of Base: A strong, non-nucleophilic base like NaH is often preferred to ensure complete deprotonation of the indazole N-H, leading to a higher yield of the N-acylated product.
-
Temperature Control: The reaction is typically carried out at a low temperature initially to control the exothermic deprotonation step and then allowed to warm to room temperature to drive the acylation to completion.
Diagram of Synthesis Workflow
Caption: Synthetic route to the target compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methoxy protons of the carboxylate group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the bromine and carboxylate groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the indazole ring, the methyl group, and the carbonyl and methoxy carbons of the ester.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic peaks will include C-H stretching and C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature, resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Chemical Reactivity and Potential Applications
The presence of multiple functional groups makes methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate a versatile intermediate for further chemical modifications.
Diagram of Potential Reactions
Caption: Potential synthetic transformations.
Reactions at the C4-Bromo Position
The bromine atom on the indazole ring is a prime site for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with a boronic acid or ester, enabling the introduction of various aryl or heteroaryl substituents at the C4 position. This is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the C4 position. This is particularly useful in drug discovery for modulating the polarity and hydrogen-bonding properties of a molecule.
-
Sonogashira Coupling: This reaction with a terminal alkyne can introduce an alkynyl group at the C4 position, which can serve as a handle for further transformations such as click chemistry.
Reactions of the N1-Methoxycarbonyl Group
The ester functionality at the N1 position can be readily modified.
-
Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This introduces a new functional group that can participate in amide bond formation or other derivatizations.
-
Amidation: Direct reaction of the ester with an amine, often at elevated temperatures or with a catalyst, can form the corresponding amide. This allows for the introduction of a diverse range of substituents at the N1-carboxamide position.
-
Reduction: The ester can be reduced to the corresponding N1-hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
-
Deprotection: The methoxycarbonyl group can also serve as a protecting group for the N1 position of the indazole. It can be removed under specific conditions to regenerate the N-H for further functionalization at that position.
Applications in Drug Discovery
Given the established pharmacological importance of the indazole core, methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate is a highly attractive starting material for the synthesis of novel drug candidates. The ability to functionalize both the C4 and N1 positions allows for the exploration of a large chemical space to optimize potency, selectivity, and pharmacokinetic properties. Potential therapeutic areas where derivatives of this compound could be explored include oncology, neurodegenerative diseases, and infectious diseases.[1][2][3]
Conclusion
Methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reliably predicted from established methodologies for indazole chemistry. Its strategic functionalization provides a platform for the generation of diverse molecular architectures with the potential for significant biological activity. This guide serves as a foundational resource for researchers looking to utilize this promising intermediate in their synthetic and drug discovery endeavors.
References
- Cerecetto, H., & Gerpe, A. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869-878.
- Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Efficient N-Acylation of Pyrrole, Indole, and Carbazole. The Journal of Organic Chemistry, 65(24), 8210–8213.
- Pinto, E., & Silva, A. M. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869-878.
- Request PDF. (2025, December 16).
- Ingenta Connect. (2005, October 1).
- PubMed. (n.d.).
- Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457–460.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Current methods for N1‐acylation of indazoles and this work. Part A....
- PubMed. (2019, January 18). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach.
- CymitQuimica. (n.d.).
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- J&K Scientific. (n.d.).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- RSC Publishing. (2021, April 27).
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
Sources
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. Methyl 3-bromo-1H-indazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]
